1-Piperazin-1-ylpiperidin-2-one
Beschreibung
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1-piperazin-1-ylpiperidin-2-one |
InChI |
InChI=1S/C9H17N3O/c13-9-3-1-2-6-12(9)11-7-4-10-5-8-11/h10H,1-8H2 |
InChI-Schlüssel |
BXYSKANBTWAIMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 1-Piperazin-1-ylpiperidin-2-one with structurally related piperazine/piperidinone derivatives, focusing on molecular features, applications, and research findings:
Research Findings and Pharmacological Insights
Structural Impact on Activity: Substitutions on the piperazine/piperidinone core (e.g., pyridine in 3-(Pyridin-2-yl)piperazin-2-one) influence electronic properties and solubility, which are critical for blood-brain barrier penetration in CNS drugs . Bulky substituents, as seen in Compound Y511-0633 (), may enhance selectivity for specific receptors (e.g., serotonin or dopamine receptors) .
Safety Profiles :
- 3-(Pyridin-2-yl)piperazin-2-one is classified as a low-hazard laboratory chemical, requiring standard PPE (e.g., safety goggles) .
- In contrast, 1-trimethylsilylpiperidin-2-one () necessitates stringent handling due to respiratory risks .
Therapeutic Potential: Piperazine derivatives with aromatic substituents (e.g., 1-(4-Aminobenzyl)piperidin-2-one) are frequently explored in oncology for kinase inhibition . Thiophene-containing analogs (e.g., 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, ) may exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .
Vorbereitungsmethoden
Condensation Reactions Using Protected Piperazine Intermediates
A widely adopted strategy involves the use of N-Boc-piperazine as a protected intermediate to facilitate regioselective coupling with piperidin-2-one derivatives. In a method analogous to the synthesis of 1-(2-pyrimidine)piperazine hydrochloride , 1-piperazin-1-ylpiperidin-2-one can be prepared via a two-step process:
-
Condensation : N-Boc-piperazine reacts with a halogenated piperidin-2-one precursor (e.g., 1-chloropiperidin-2-one) in alkaline aqueous conditions. For instance, using Na₂CO₃ (0.73 mol/L) at 25°C for 3 hours yields 1-(piperidin-2-one)-4-Boc-piperazine with a reported efficiency of 86.9–93.4% .
-
Deprotection : Acidic hydrolysis with HCl (2 mol/L) removes the Boc group, yielding the final product. This method minimizes di-substituted byproducts and enhances purity .
Key Advantages :
-
High yields (>85%) under mild conditions.
-
Scalable for industrial production due to aqueous solvent systems.
Alkylation of Piperazine with Piperidin-2-one Derivatives
Direct alkylation of piperazine with 1-halopiperidin-2-one represents a straightforward approach. A protocol adapted from the synthesis of 3-phenylpiperidine-2,6-dione derivatives involves:
-
Reaction Conditions :
-
Substrate: 1-bromopiperidin-2-one.
-
Reagents: Piperazine (2 equiv), anhydrous K₂CO₃, KI (catalytic), acetone.
-
Temperature: Reflux (56°C) for 30 hours.
-
This method achieves moderate yields (50–70%) but requires rigorous purification via column chromatography (chloroform:methanol, 9.5:0.5) .
Analytical Validation :
-
¹H NMR : Characteristic peaks for piperazine (δ 2.8–3.2 ppm, multiplet) and piperidin-2-one (δ 3.7–4.1 ppm, lactam NH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Condensation | 86–93 | >99 | 3–5 hours | High |
| Alkylation | 50–70 | 98 | 30 hours | Moderate |
| Reductive Amination* | N/A | N/A | N/A | Theoretical |
*Theoretical pathway requiring experimental validation.
Challenges and Optimization Strategies
-
Byproduct Formation : Di-substituted products may arise during alkylation. Mitigation strategies include using bulky bases (e.g., DIPEA) or low temperatures .
-
Stability Issues : Piperazin-1-ylpiperidin-2-one’s liquid state necessitates storage under inert atmospheres to prevent oxidation .
-
Solvent Selection : Aqueous systems improve eco-friendliness but may limit solubility of hydrophobic intermediates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Piperazin-1-ylpiperidin-2-one, and what key reaction parameters should be optimized?
- Methodology :
- Route 1 : Condensation reactions between piperazine derivatives and activated carbonyl intermediates, as demonstrated in the synthesis of structurally similar compounds like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone .
- Route 2 : Nucleophilic substitution or cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Key Parameters :
- Catalysts : Use Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling steps.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Temperature : Optimize between 80–120°C to balance yield and decomposition risks.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacological data observed for this compound across different assay systems?
- Methodology :
- Orthogonal Assays : Validate results using multiple techniques (e.g., cell-based viability assays vs. enzymatic inhibition studies) .
- Purity Verification : Re-characterize batches via HPLC and elemental analysis to rule out impurities .
- Dose-Response Curves : Test a wider concentration range to identify non-linear effects or off-target interactions .
- Case Study : Similar piperazine derivatives showed assay-dependent variability due to solubility differences, resolved by using DMSO stock solutions with ≤0.1% final concentration .
Q. What strategies improve the reaction yield of this compound under varying catalytic conditions?
- Methodology :
- Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C, CuI), solvents, and temperatures using fractional factorial designs .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
- Workup Optimization : Extract products with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives?
- Methodology :
- Core Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the piperazine or piperidin-2-one moieties .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinities toward targets like serotonin receptors .
- Biological Testing : Prioritize derivatives with >95% purity in in vitro models (e.g., receptor binding assays) before advancing to in vivo studies .
Q. What methodologies address the lack of ecological toxicity data for this compound?
- Methodology :
- Acute Toxicity Testing : Use Daphnia magna or algae growth inhibition assays per OECD guidelines .
- Degradation Studies : Expose the compound to UV light or microbial cultures to assess persistence .
- Environmental Fate Modeling : Predict partition coefficients (log P) and bioaccumulation potential using EPI Suite software .
Methodological Frameworks for Study Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Implementation :
- Novelty : Focus on understudied targets (e.g., kinase inhibition) rather than well-characterized pathways .
- Feasibility : Pilot small-scale syntheses (<1 g) to assess technical challenges before scaling up .
- Ethics : Adhere to institutional biosafety committees (IBC) for in vivo work and data transparency .
Q. What steps ensure rigorous reporting of experimental details for reproducibility?
- Methodology :
- Supplementary Materials : Provide NMR raw data, HPLC chromatograms, and reaction condition spreadsheets .
- Code Sharing : Deposit computational scripts (e.g., docking parameters) in repositories like GitHub .
- Negative Results : Document failed experiments (e.g., catalytic conditions yielding <10%) to inform future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
